4-(Azetidin-1-yl)-3-fluorobenzonitrile
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Overview
Description
4-(Azetidin-1-yl)-3-fluorobenzonitrile is a chemical compound that features an azetidine ring, a fluorine atom, and a benzonitrile group Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and is a key structural component in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3-fluorobenzonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached through Suzuki-Miyaura cross-coupling reactions involving boronic acids and aryl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-1-yl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide
- 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
Uniqueness
4-(Azetidin-1-yl)-3-fluorobenzonitrile is unique due to the combination of its azetidine ring, fluorine atom, and benzonitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
405195-27-9 |
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Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-13/h2-3,6H,1,4-5H2 |
InChI Key |
GXMDUEFFKXQFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
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